molecular formula C15H19N6O5ST3 B1140978 S-Adenosyl-L-[methyl-3H]methionine CAS No. 111093-45-9

S-Adenosyl-L-[methyl-3H]methionine

Cat. No. B1140978
CAS RN: 111093-45-9
M. Wt: 404.46
InChI Key:
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Description

S-Adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . It is produced naturally in the body, mainly by the liver, and is also manufactured synthetically .


Synthesis Analysis

SAMe is synthesized from ATP and methionine by the enzyme S-Adenosylmethionine synthetase . It is known to donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions . The reaction scope is further expanded as SAMe itself can be modified prior to the group transfer .


Molecular Structure Analysis

S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . Depending on the enzyme, S-adenosyl methionine can be converted into one of three products: adenosyl radical, S-adenosyl homocysteine, or methylthioadenosine .


Physical And Chemical Properties Analysis

SAMe is a naturally occurring trialkyl sulfonium molecule . It is a derivative of methionine and a cofactor for multiple synthetic pathways, particularly as a methyl group donor . It is produced naturally in the body, mainly by the liver, and is manufactured synthetically .

Scientific Research Applications

  • Cellular Biochemistry and Molecular Basis : SAMe plays a central role in cellular biochemistry, acting as a precursor to various metabolic pathways including methylation, aminopropylation, and transsulfuration. Its biochemical and molecular roles provide a foundation for clinical studies in areas like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

  • Therapeutic Use in Liver Disease : SAMe's role in liver disease has garnered interest due to its involvement in methylation and synthesis of glutathione, a key antioxidant. Although SAMe synthesis is depressed in chronic liver disease, its therapeutic application is still under investigation, with no large, high-quality clinical trials establishing its utility in specific liver diseases to date (Anstee & Day, 2012).

  • DNA Methyltransferases and Biopolymer Functionalization : SAMe analogs with extended carbon chains have been synthesized and used as cofactors for DNA methyltransferases. This has enabled the targeted functionalization of biopolymers, demonstrating high utility in this area (Dalhoff et al., 2006).

  • Microbial Production : SAMe has been produced using metabolic engineering of Corynebacterium glutamicum. This method presents a potential application for bacterial production of SAMe without the addition of L-methionine (Han et al., 2016).

  • Pharmacokinetics in Animals : The pharmacokinetic aspects of SAMe have been studied in various animal species, particularly in the context of its therapeutic use (Stramentinoli & Catto, 1976).

  • Methyltransferase Enzymes in Biocatalysis and Biotechnological Applications : SAMe-dependent methyltransferases are crucial enzymes in biocatalysis, biosynthesis, and other biotechnological applications. They play a critical role in transferring methyl groups to various biomolecules, impacting disease processes and industrial chemical processing (Struck et al., 2012).

  • Hepatoprotective Effects : SAMe shows potential hepatoprotective effects against alcohol- and cytochrome P450 2E1-induced liver injury. It participates in glutathione synthesis and regulates hepatocyte growth, differentiation, and death (Cederbaum, 2010).

Safety And Hazards

Data on the long-term safety of SAMe is limited . SAMe may not be safe for people with bipolar disorder . There’s theoretical reason to believe that taking SAMe may promote Pneumocystis infection in people who are immunocompromised, such as those who are HIV-positive .

Future Directions

Despite the biological versatility of SAMe, it nevertheless parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . This opens up new avenues for research into the discovery of novel SAM utilizing enzymes that rely on Lewis acid/base chemistry as opposed to radical mechanisms of catalysis .

properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(tritritiomethyl)sulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-QGRBLFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015576
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Adenosyl-L-[methyl-3H]methionine

CAS RN

111093-45-9
Record name S-Adenosyl-(methyl-3H)-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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